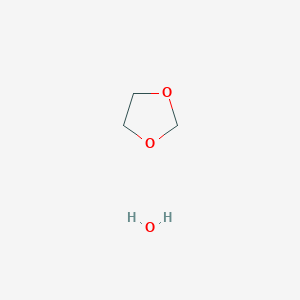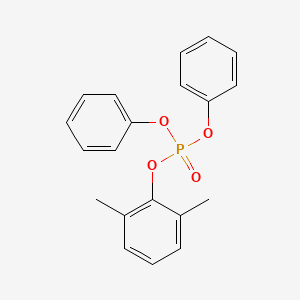![molecular formula C5H6Cl3NO B14691254 N-[(1E)-2,2,2-Trichloroethylidene]propanamide CAS No. 28792-82-7](/img/structure/B14691254.png)
N-[(1E)-2,2,2-Trichloroethylidene]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(1E)-2,2,2-Trichloroethylidene]propanamide can be synthesized through the reaction of propanamide with trichloroethylene under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Propanamide} + \text{Trichloroethylene} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1E)-2,2,2-Trichloroethylidene]propanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanoic acid and trichloroethanol.
Reduction: Reduction reactions can convert the trichloroethylidene group to a less chlorinated derivative.
Substitution: The chlorine atoms in the trichloroethylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Propanoic acid and trichloroethanol.
Reduction: Derivatives with fewer chlorine atoms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(1E)-2,2,2-Trichloroethylidene]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroethylidene group into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(1E)-2,2,2-Trichloroethylidene]propanamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroethylidene group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: The parent compound without the trichloroethylidene group.
N-(2,2,2-Trichloroethyl)propanamide: A similar compound with a different substitution pattern.
N-(2,2-Dichloroethylidene)propanamide: A compound with fewer chlorine atoms.
Uniqueness
N-[(1E)-2,2,2-Trichloroethylidene]propanamide is unique due to the presence of the trichloroethylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the trichloroethylidene group is required.
Eigenschaften
CAS-Nummer |
28792-82-7 |
|---|---|
Molekularformel |
C5H6Cl3NO |
Molekulargewicht |
202.46 g/mol |
IUPAC-Name |
N-(2,2,2-trichloroethylidene)propanamide |
InChI |
InChI=1S/C5H6Cl3NO/c1-2-4(10)9-3-5(6,7)8/h3H,2H2,1H3 |
InChI-Schlüssel |
VGJBVBUWMOIVDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N=CC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

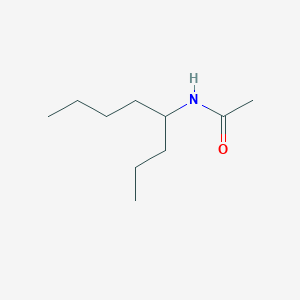


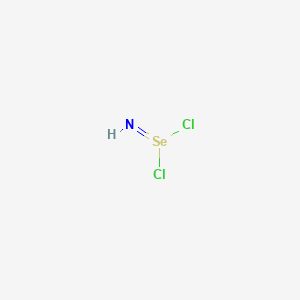
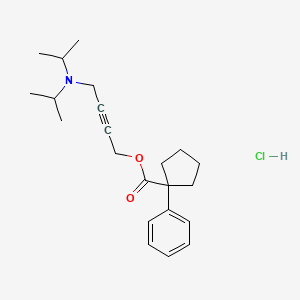

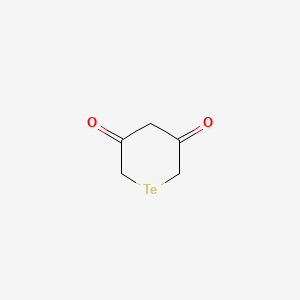
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
